Ácido 1-(2-cianobencil)piperidina-2-carboxílico

Descripción general

Descripción

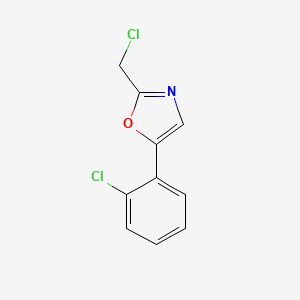

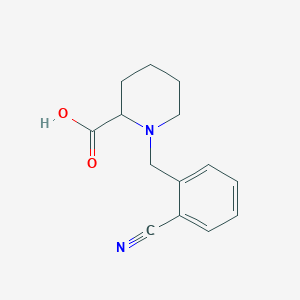

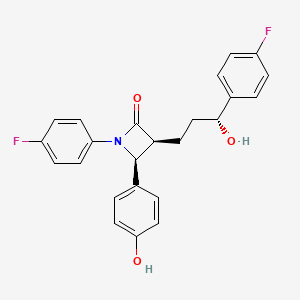

“1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” is a compound with the molecular formula C14H16N2O2 . It belongs to the class of organic compounds known as alpha amino acid amides . This compound is used for research purposes .

Molecular Structure Analysis

The molecular weight of “1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” is 244.29 . It has 18 heavy atoms, 6 aromatic heavy atoms, and 3 rotatable bonds .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” are not available, piperidine derivatives are known to undergo a variety of reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Physical and Chemical Properties Analysis

“1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.03, indicating its lipophilicity . Its water solubility is 15.6 mg/ml, classifying it as very soluble .

Aplicaciones Científicas De Investigación

Industria Farmacéutica

Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos . Desempeñan un papel importante en el diseño de fármacos y se utilizan como fragmentos sintéticos clave . Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos .

Aplicaciones Anticancerígenas

Los derivados de piperidina se están utilizando como agentes anticancerígenos . Los compuestos con porción de piperidina muestran una amplia variedad de actividades biológicas y se están utilizando de diferentes maneras como agentes anticancerígenos .

Aplicaciones Antivirales

Los derivados de piperidina también tienen posibles aplicaciones antivirales . Su estructura química única les permite interferir con el ciclo de vida de los virus, lo que los convierte en posibles candidatos para el desarrollo de fármacos antivirales .

Aplicaciones Antimaláricas

Los derivados de piperidina se están utilizando como agentes antimaláricos . Han mostrado resultados prometedores en la inhibición del crecimiento de los parásitos de la malaria .

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos . Han demostrado eficacia contra una variedad de cepas bacterianas y fúngicas .

Aplicaciones Antihipertensivas

Los derivados de piperidina se están utilizando como agentes antihipertensivos . Han demostrado eficacia en la reducción de la presión arterial .

Aplicaciones Analgésicas y Antiinflamatorias

Los derivados de piperidina se están utilizando como agentes analgésicos y antiinflamatorios . Han demostrado eficacia en la reducción del dolor y la inflamación .

Aplicaciones Antipsicóticas

Los derivados de piperidina se están utilizando como agentes antipsicóticos . Han demostrado eficacia en el tratamiento de diversos trastornos psiquiátricos .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the lysine degradation pathway, such as Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida . These interactions often involve the binding of the compound to the active sites of enzymes, influencing their activity and stability.

Cellular Effects

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the blood-brain barrier permeability and exhibit anticonvulsant activity in certain cellular models . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, altering their conformation and activity. For instance, it has been shown to interact with the human GABA transporter 1 (GAT1), influencing its activity and contributing to its anticonvulsant effects . These interactions at the molecular level are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticonvulsant activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall health . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is involved in various metabolic pathways, including the lysine degradation pathway. It interacts with enzymes such as Δ1-piperideine-2-carboxylate reductase, which plays a role in the catabolism of lysine and proline . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing its overall biochemical properties.

Subcellular Localization

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-11-5-1-2-6-12(11)10-16-8-4-3-7-13(16)14(17)18/h1-2,5-6,13H,3-4,7-8,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOBZGNIDTMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

![1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B1451828.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)